N-[(Benzyloxy)carbonyl]-L-alanine
Overview
Description
N-Benzyloxycarbonyl-L-serine-betalactone: It is characterized by its unique structure, which includes a beta-lactone ring and a benzyloxycarbonyl group
Mechanism of Action
Target of Action
N-Carbobenzyloxy-L-alanine, also known as N-[(Benzyloxy)carbonyl]-L-alanine, N-Cbz-L-alanine, Z-L-Alanine, Cbz-L-Alanine, or Z-Ala-OH, is primarily used as a biochemical reagent . It is an intermediate in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor . Therefore, its primary target can be considered the ACE.
Biochemical Pathways
N-Carbobenzyloxy-L-alanine is involved in the synthesis of Perindopril, which affects the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, Perindopril reduces levels of angiotensin II, leading to decreased vasoconstriction and decreased release of aldosterone. This results in vasodilation, increased excretion of sodium and water, and a reduction in blood volume .
Pharmacokinetics
As a biochemical reagent and intermediate in drug synthesis, its bioavailability, metabolism, and excretion would largely depend on the final drug compound it is used to produce .
Result of Action
The result of the action of N-Carbobenzyloxy-L-alanine is the production of Perindopril, an ACE inhibitor. The molecular and cellular effects of this action include reduced levels of angiotensin II and aldosterone, leading to vasodilation, increased excretion of sodium and water, and a reduction in blood volume .
Action Environment
The action of N-Carbobenzyloxy-L-alanine, as a biochemical reagent and drug intermediate, would be influenced by various factors in the laboratory environment, including temperature, pH, and the presence of other chemicals. These factors could affect the efficiency of its conversion into the final drug product .
Biochemical Analysis
Biochemical Properties
N-Carbobenzyloxy-L-alanine interacts with various enzymes, proteins, and other biomolecules. It is commonly used as a protective group in peptide synthesis, where it prevents unwanted side reactions from occurring during the synthesis process . The nature of these interactions is primarily through the formation of covalent bonds, which are reversible under specific conditions .
Molecular Mechanism
The molecular mechanism of action of N-Carbobenzyloxy-L-alanine involves its role as a protective group in peptide synthesis. It forms a covalent bond with the amino group of an amino acid, preventing it from reacting with other groups during the synthesis process. This protection can be removed under specific conditions, allowing the amino acid to participate in peptide bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyloxycarbonyl-L-serine-betalactone typically involves the reaction of L-serine with benzyloxycarbonyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the beta-lactone ring .
Industrial Production Methods: Industrial production of N-Benzyloxycarbonyl-L-serine-betalactone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Benzyloxycarbonyl-L-serine-betalactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the beta-lactone ring into a more stable structure.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced lactone structures.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-Benzyloxycarbonyl-L-serine-betalactone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- N-Carbobenzoxy-L-serine beta-lactone
- N-Boc-L-serine beta-lactone
- N-Cbz-L-serine beta-lactone
Comparison: N-Benzyloxycarbonyl-L-serine-betalactone is unique due to its specific structure and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGLVWXHJRKMT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150674 | |
Record name | N-Benzyloxycarbonyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142-20-7 | |
Record name | Benzyloxycarbonyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyloxycarbonyl-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyloxycarbonyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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